N-{[6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine
Description
This compound features a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core, a bicyclic heterocycle known for diverse bioactivities. Key structural elements include:
- 6-position substitution: A 4-tert-butylphenyl group, enhancing lipophilicity and steric bulk.
The triazolothiadiazole scaffold is associated with antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The tert-butyl group likely increases membrane permeability, while the ethyl ethanamine side chain balances hydrophobicity and solubility .
Properties
IUPAC Name |
N-[[6-(4-tert-butylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]-N-ethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5S/c1-6-22(7-2)12-15-19-20-17-23(15)21-16(24-17)13-8-10-14(11-9-13)18(3,4)5/h8-11H,6-7,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUXGRXAVNZABX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazolothiadiazole derivatives exhibit bioactivity modulated by substituent variations. Below are key comparisons:
Compound 1 : 4-[3-(4-tert-Butylphenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazol-6-yl]-N,N-Dimethylaniline (CAS 577700-39-1)
- Substituents : 6-position tert-butylphenyl; 3-position dimethylaniline.
- Key Differences : The dimethylaniline group lacks the tertiary amine’s protonation capability, reducing water solubility compared to the target compound.
- Bioactivity : Aromatic amines often enhance π-π stacking with biological targets but may reduce solubility .
Compound 2 : N-[4-(3-Ethyl[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazol-6-yl)Phenyl]-2-Methylbenzamide (CAS 892671-33-9)
- Substituents : 3-position ethyl; 6-position benzamide-linked phenyl.
- However, the absence of a tert-butyl group reduces lipophilicity, impacting membrane penetration .
Compound 3 : 3-Alkyl/Aryl-6-(3’-Pyridyl)Triazolo[3,4-b]Thiadiazoles
- Substituents : Variable alkyl/aryl groups at the 3-position; pyridyl at the 6-position.
- Key Differences : Pyridyl groups enhance water solubility but may reduce bioactivity against gram-negative bacteria compared to tert-butylphenyl .
Physicochemical and Bioactivity Comparisons
| Parameter | Target Compound | Compound 1 | Compound 2 | Compound 3 |
|---|---|---|---|---|
| Core Structure | Triazolothiadiazole | Triazolothiadiazole | Triazolothiadiazole | Triazolothiadiazole |
| 6-Position Substituent | 4-tert-Butylphenyl | 4-tert-Butylphenyl | Phenyl (benzamide-linked) | 3’-Pyridyl |
| 3-Position Substituent | N-Ethylethanamine | N,N-Dimethylaniline | Ethyl | Alkyl/Aryl |
| Molecular Weight | ~380–400 (estimated) | ~360–380 (estimated) | 363.44 | ~320–350 (estimated) |
| logP (Predicted) | 3.5–4.0 (high lipophilicity) | 4.0–4.5 (higher hydrophobicity) | 2.5–3.0 (moderate) | 2.0–3.5 (variable) |
| Bioactivity | Antimicrobial (broad-spectrum) | Moderate antimicrobial | Target-specific interactions | Variable (pyridyl reduces gram-negative activity) |
| Solubility | Moderate (tertiary amine enhances aqueous solubility) | Low (dimethylaniline reduces solubility) | Moderate (benzamide improves polarity) | High (pyridyl enhances) |
Research Findings and Mechanistic Insights
- Antimicrobial Activity : The target compound’s ethyl ethanamine group may enhance solubility, allowing better diffusion through bacterial membranes, while the tert-butylphenyl group promotes hydrophobic interactions with lipid bilayers . In contrast, Compound 1’s dimethylaniline reduces solubility, limiting bioavailability .
- Synthetic Accessibility : The target compound can be synthesized via cyclocondensation of thiosemicarbazides, similar to methods for Compound 3 . However, introducing the ethyl ethanamine side chain requires additional alkylation steps .
- Structure-Activity Relationship (SAR) :
- Lipophilicity : Higher logP (e.g., Compound 1) correlates with improved membrane penetration but may increase toxicity.
- Electronic Effects : Electron-withdrawing groups (e.g., benzamide in Compound 2) enhance target binding but reduce metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
